The Multifaceted Mechanisms of PD 173955 Analogs: A Technical Guide
The Multifaceted Mechanisms of PD 173955 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine derivative PD 173955 has served as a scaffold for the development of a diverse range of analogs, each exhibiting distinct mechanisms of action and therapeutic potential. This technical guide provides an in-depth exploration of three prominent classes of PD 173955 analogs, detailing their core mechanisms, quantitative data, experimental protocols, and associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and neurodegenerative disease therapeutics.
PD 173955 Analog 1 (Compound 26): An EGFR Kinase Inhibitor
One notable analog of PD 173955 has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Designated as PD 173955 analog 1 (Compound 26), this molecule has been evaluated for its antitumor properties through computational methods.
Mechanism of Action
PD 173955 analog 1 is predicted to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it is expected to block the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt cascades, are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key therapeutic target.
Quantitative Data
The inhibitory potential of PD 173955 analog 1 against EGFR has been estimated using in silico modeling.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| PD 173955 analog 1 (Cpd 26) | EGFR Kinase | In silico | 0.19 | [1] |
Experimental Protocols
In Silico Evaluation of EGFR Kinase Inhibition:
The following outlines a general approach for the computational evaluation of EGFR kinase inhibitors, similar to the methodology likely used for PD 173955 analog 1.
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Protein Preparation:
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Obtain the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB).
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Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
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Define the ATP-binding site as the target for molecular docking.
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Ligand Preparation:
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Generate the 3D structure of PD 173955 analog 1.
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Perform energy minimization of the ligand structure using a suitable force field.
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Molecular Docking:
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Utilize a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the analog within the EGFR ATP-binding pocket.
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Perform multiple docking runs to ensure the reliability of the predicted binding poses.
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Binding Affinity Estimation:
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Calculate the binding free energy or docking score to estimate the binding affinity.
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Convert the binding affinity to an in silico IC50 value using established correlations.
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In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):
This protocol describes a common method for experimentally validating EGFR kinase inhibition.
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Reagent Preparation:
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Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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Dilute recombinant human EGFR kinase to the desired concentration in kinase buffer.
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Prepare a solution of a suitable EGFR substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
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Prepare serial dilutions of PD 173955 analog 1 in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
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Kinase Reaction:
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In a 96-well plate, add the diluted inhibitor solutions.
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Add the diluted EGFR kinase to each well, except for the negative control wells.
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Initiate the kinase reaction by adding the substrate/ATP mixture.
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Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
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ADP Detection:
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Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
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Incubate at room temperature for 40 minutes.
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Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate at room temperature for 30 minutes.
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Data Analysis:
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Measure the luminescence using a plate reader.
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Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
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Determine the IC50 value by fitting the data to a dose-response curve.
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Signaling Pathway Visualization
Caption: EGFR signaling pathway and the inhibitory action of PD 173955 analog 1.
Kinase Inactive PD 173955 Analogs: Modulators of Amyloid-β Production
A series of PD 173955 analogs have been specifically designed to be kinase-inactive, yet they potently reduce the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.
Mechanism of Action
These kinase-inactive analogs are thought to reduce Aβ production through a mechanism independent of kinase inhibition. The proposed mechanism involves the modulation of Amyloid Precursor Protein (APP) trafficking. Instead of being processed in the endosomes where BACE1 (β-secretase) is active, APP is rerouted to lysosomes for degradation. This diversion of APP away from the amyloidogenic pathway leads to a significant decrease in the generation of Aβ peptides. Evidence suggests that these compounds primarily affect the β-secretase cleavage of APP.
Quantitative Data
Several kinase-inactive analogs have demonstrated potent reduction of Aβ40 and Aβ42 levels in cellular assays.
| Compound | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Cell Line | Reference |
| 3m | Significant | Significant | N2a695 | [2] |
| 5b | Significant | Significant | N2a695 | [2] |
| 5c | Significant | Significant | N2a695 | [2] |
| 5f | Significant | Significant | N2a695 | [2] |
| Note: Specific percentage reductions were not provided in the source material, but were described as "potent." |
Experimental Protocols
Cell Culture and Treatment for Aβ Analysis:
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Cell Culture:
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Culture N2a695 cells (mouse neuroblastoma cells stably expressing human APP695) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).
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Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Compound Treatment:
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Plate N2a695 cells in multi-well plates and allow them to adhere overnight.
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Prepare stock solutions of the PD 173955 analogs in DMSO.
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Dilute the compounds to the desired final concentrations in cell culture media.
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Replace the existing media with the media containing the compounds or vehicle control (DMSO).
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Incubate the cells for a specified period (e.g., 24-48 hours).
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Aβ Quantification by ELISA:
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Sample Collection:
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After the treatment period, collect the conditioned media from each well.
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Centrifuge the media to remove any cellular debris.
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ELISA Procedure:
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Use commercially available human Aβ40 and Aβ42 ELISA kits.
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Follow the manufacturer's instructions for coating the plates with capture antibodies, blocking, adding standards and samples, and incubating with detection antibodies.
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Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis:
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Generate a standard curve using the absorbance values of the Aβ standards.
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Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.
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Normalize the results to the vehicle control to determine the percentage reduction in Aβ production.
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BACE1 Cleavage Assay (FRET-based):
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Reagent Preparation:
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Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5).
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Use a commercially available BACE1 FRET substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher).
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Dilute recombinant human BACE1 enzyme in the reaction buffer.
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Prepare serial dilutions of the PD 173955 analogs.
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Enzyme Reaction:
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In a microplate, add the diluted compounds.
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Add the BACE1 enzyme to each well.
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Initiate the reaction by adding the FRET substrate.
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Incubate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.
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Data Analysis:
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Determine the initial reaction velocity for each concentration of the inhibitor.
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Calculate the percentage of inhibition and determine the IC50 value.
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Signaling Pathway Visualization
Caption: Amyloid Precursor Protein (APP) processing and the modulatory effect of kinase-inactive PD 173955 analogs.
PD 173955 Analogs as Bcr-Abl and c-Kit Inhibitors
Another important class of PD 173955 analogs are potent inhibitors of the Bcr-Abl and c-Kit tyrosine kinases. These analogs have significant potential in the treatment of chronic myeloid leukemia (CML) and other cancers driven by these kinases.
Mechanism of Action
These PD 173955 analogs act as ATP-competitive inhibitors of the Bcr-Abl and c-Kit tyrosine kinases. Bcr-Abl is a constitutively active tyrosine kinase that is the hallmark of CML, driving uncontrolled cell proliferation and survival. The c-Kit receptor tyrosine kinase is involved in the development and proliferation of various cell types, and its aberrant activation is implicated in several cancers. By blocking the kinase activity of Bcr-Abl and c-Kit, these analogs inhibit downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The inhibitory activities of these analogs against Bcr-Abl and c-Kit have been well-characterized.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| PD 173955 | Bcr-Abl Kinase | In vitro | 1-2 | [3] |
| Bcr-Abl-dependent cell growth | Cellular | 2-35 | [3] | |
| c-Kit autophosphorylation | Cellular | ~25 | [3] | |
| c-Kit-dependent cell proliferation | Cellular | 40 | [3] | |
| PD 180970 | Bcr-Abl-dependent cell growth | Cellular | Similar to PD 173955 | [3] |
| PD 166326 | Bcr-Abl-dependent cell growth | Cellular | More potent than PD 173955 | [3] |
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay:
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Immunoprecipitation:
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Lyse Bcr-Abl positive cells (e.g., K562) in a suitable lysis buffer.
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Immunoprecipitate the Bcr-Abl protein using an anti-Abl antibody and protein A/G-agarose beads.
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Wash the immunoprecipitates extensively with lysis buffer and then with kinase buffer.
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Kinase Reaction:
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Resuspend the beads in kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
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Add a suitable substrate (e.g., a synthetic peptide or recombinant protein).
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Add serial dilutions of the PD 173955 analog.
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Initiate the reaction by adding [γ-³²P]ATP.
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Incubate at 30°C for a defined time.
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Analysis:
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Stop the reaction by adding SDS-PAGE sample buffer and boiling.
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Separate the proteins by SDS-PAGE.
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Visualize the phosphorylated substrate by autoradiography.
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Quantify the band intensities to determine the IC50 value.
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c-Kit Autophosphorylation Assay (Cell-Based ELISA):
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Cell Treatment:
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Culture c-Kit expressing cells (e.g., M07e) in appropriate media.
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Starve the cells to reduce basal phosphorylation.
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Pre-incubate the cells with serial dilutions of the PD 173955 analog.
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Stimulate the cells with stem cell factor (SCF) to induce c-Kit autophosphorylation.
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Cell Lysis and ELISA:
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Lyse the cells and quantify the protein concentration.
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Use a phospho-c-Kit specific sandwich ELISA kit.
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Add cell lysates to the antibody-coated plate.
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Follow the kit instructions for washing, adding detection antibody, and substrate.
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Measure the absorbance to quantify the level of phosphorylated c-Kit.
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Data Analysis:
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Normalize the phospho-c-Kit signal to the total protein concentration.
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Calculate the percentage of inhibition and determine the IC50 value.
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Cell Cycle Analysis by Flow Cytometry:
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Cell Treatment and Fixation:
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Treat Bcr-Abl positive cells with the PD 173955 analog for a specified time.
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Harvest the cells and wash with PBS.
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Fix the cells in cold 70% ethanol and store at -20°C.
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Staining:
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Wash the fixed cells with PBS.
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Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark to allow for DNA staining.
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Flow Cytometry:
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Analyze the stained cells using a flow cytometer.
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Acquire data on the fluorescence intensity of the PI signal.
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Data Analysis:
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Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
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Signaling Pathway Visualization
